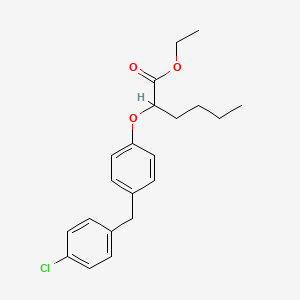
Ethyl (+-)-2-(4-((4-chlorophenyl)methyl)phenoxy)hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanoic acid,2-(4-((4-chlorophenyl)methyl)phenoxy)-,ethyl ester,(±)- is an organic compound that belongs to the class of esters It is characterized by the presence of a hexanoic acid moiety linked to an ethyl ester group, with a 4-chlorophenylmethylphenoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid,2-(4-((4-chlorophenyl)methyl)phenoxy)-,ethyl ester,(±)- typically involves the esterification of hexanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and selectivity of the reaction. The product is typically isolated by distillation and further purified to meet the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanoic acid,2-(4-((4-chlorophenyl)methyl)phenoxy)-,ethyl ester,(±)- can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Hexanoic acid,2-(4-((4-chlorophenyl)methyl)phenoxy)-,carboxylic acid.
Reduction: Hexanoic acid,2-(4-((4-chlorophenyl)methyl)phenoxy)-,ethyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hexanoic acid,2-(4-((4-chlorophenyl)methyl)phenoxy)-,ethyl ester,(±)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be metabolized to active compounds.
Industry: Utilized in the production of specialty chemicals and as a component in certain formulations.
Wirkmechanismus
The mechanism of action of Hexanoic acid,2-(4-((4-chlorophenyl)methyl)phenoxy)-,ethyl ester,(±)- involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed by esterases to release the active carboxylic acid, which can then interact with cellular targets. The chlorophenyl group may contribute to the compound’s binding affinity and specificity for certain receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanoic acid,2-(4-((4-chlorophenyl)methyl)phenoxy)-,methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
Hexanoic acid,2-(4-((4-bromophenyl)methyl)phenoxy)-,ethyl ester: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Hexanoic acid,2-(4-((4-chlorophenyl)methyl)phenoxy)-,propyl ester: Similar structure but with a propyl ester group instead of an ethyl ester.
Uniqueness
Hexanoic acid,2-(4-((4-chlorophenyl)methyl)phenoxy)-,ethyl ester,(±)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
71548-61-3 |
|---|---|
Molekularformel |
C21H25ClO3 |
Molekulargewicht |
360.9 g/mol |
IUPAC-Name |
ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]hexanoate |
InChI |
InChI=1S/C21H25ClO3/c1-3-5-6-20(21(23)24-4-2)25-19-13-9-17(10-14-19)15-16-7-11-18(22)12-8-16/h7-14,20H,3-6,15H2,1-2H3 |
InChI-Schlüssel |
UXIMOIGIDKQGOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)OCC)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




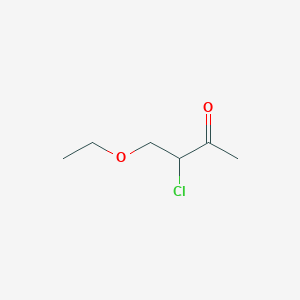
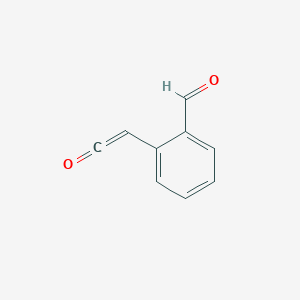

![Acetamide,N-cyclopentyl-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B13802918.png)
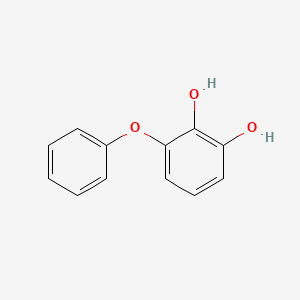
![5-Iodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13802923.png)

![3-hydroxy-4-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B13802941.png)

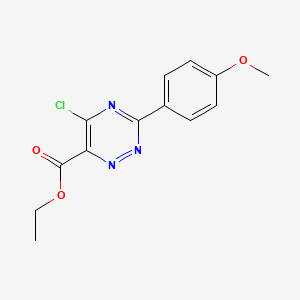
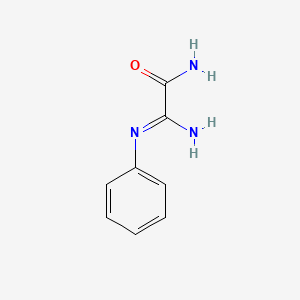
![4,6,6-Trimethyl-5-[(E)-1-oxo-2-butenyl]-2,4-cyclohexadien-1-one](/img/structure/B13802989.png)
